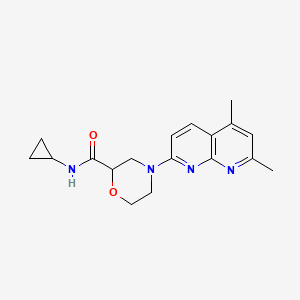![molecular formula C14H20N4O B12265709 N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265709.png)
N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-metilpirazin-2-il)piperidin-3-il]ciclopropanocarboxamida es un compuesto que presenta un anillo de piperidina sustituido con un grupo 3-metilpirazin-2-il y una porción de ciclopropanocarboxamida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[1-(3-metilpirazin-2-il)piperidin-3-il]ciclopropanocarboxamida típicamente implica los siguientes pasos:
Formación del Anillo de Piperidina: El anillo de piperidina se puede sintetizar a través de reacciones de ciclización que involucran precursores apropiados.
Sustitución con el Grupo 3-metilpirazin-2-il: El anillo de piperidina luego se funcionaliza con un grupo 3-metilpirazin-2-il utilizando reacciones de sustitución nucleofílica.
Introducción de la Porción de Ciclopropanocarboxamida:
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción optimizadas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[1-(3-metilpirazin-2-il)piperidin-3-il]ciclopropanocarboxamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el estado de oxidación del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila para introducir nuevos sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que las reacciones de sustitución pueden introducir varios grupos alquilo o acilo.
Aplicaciones Científicas De Investigación
N-[1-(3-metilpirazin-2-il)piperidin-3-il]ciclopropanocarboxamida tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran unión a receptores e inhibición enzimática.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-[1-(3-metilpirazin-2-il)piperidin-3-il]ciclopropanocarboxamida involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en vías biológicas. La estructura del compuesto le permite unirse a estos objetivos y modular su actividad, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida: Este compuesto también presenta un anillo de pirazina y una porción de piperidina o piperazina.
Derivados de Piperidina: Los compuestos con un anillo de piperidina y varios sustituyentes son ampliamente estudiados por sus propiedades farmacológicas.
Singularidad
N-[1-(3-metilpirazin-2-il)piperidin-3-il]ciclopropanocarboxamida es única debido a su combinación específica de grupos funcionales, que puede conferir actividades biológicas y reactividad química distintas en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C14H20N4O |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H20N4O/c1-10-13(16-7-6-15-10)18-8-2-3-12(9-18)17-14(19)11-4-5-11/h6-7,11-12H,2-5,8-9H2,1H3,(H,17,19) |
Clave InChI |
GNVNGFDOOSMIEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN=C1N2CCCC(C2)NC(=O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12265628.png)
![4-{2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12265647.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12265651.png)
![2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12265663.png)
![N,5-dimethyl-N-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12265668.png)
![1-benzyl-N-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12265676.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B12265683.png)
![4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12265688.png)
![7-Methoxy-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12265694.png)
![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B12265702.png)
![3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B12265706.png)
![12-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B12265711.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B12265717.png)
